Carbacyclin

Übersicht

Beschreibung

Carbacyclin is a synthetic cyclic peptide that has been developed and studied for its potential therapeutic applications in the medical field. It is a cyclic heptapeptide with a molecular weight of 839.2 Da and a backbone containing two aromatic rings. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. In

Wissenschaftliche Forschungsanwendungen

Platelet Aggregation and Blood Pressure

Carbacyclin, recognized as a stable analogue of prostacyclin, plays a significant role in the inhibition of platelet aggregation and the regulation of blood pressure. Studies indicate its potent action in inhibiting platelet aggregation induced by agents like ADP or collagen, demonstrating efficacy comparable to prostacyclin. It also influences systemic arterial blood pressure, showcasing its importance in cardiovascular health and potential therapeutic applications (Whittle, Moncada, Whiting, & Vane, 1980).

Microvascular Blood Flow

Research utilizing the rabbit epigastric free flap model sheds light on this compound's role in enhancing microvascular blood flow. It is noted for its vasodilatory properties, which, coupled with its antiplatelet aggregation capabilities, warrant further exploration in microsurgery and related medical fields (Knight et al., 1985).

Placental Transfer

The impact of this compound extends to the domain of pregnancy and fetal health. Studies involving the human placenta reveal that this compound can reverse the inhibitory effects of certain cyclooxygenase inhibitors on placental transfer, highlighting its potential significance in ensuring proper fetal development and addressing complications related to cyclooxygenase inhibitor usage during pregnancy (Kuhn & Stuart, 1987).

Antiatherosclerotic Properties

This compound demonstrates noteworthy antiatherosclerotic properties. It has been found to mitigate cholesterol accumulation and cell proliferation in atherosclerotic conditions, indicating its potential utility in combating atherosclerosis and related cardiovascular disorders (Baldenkov, Akopov, Ryong, & Orekhov, 1988).

Wirkmechanismus

Target of Action

Carbacyclin, also known as Carbaprostacyclin, is primarily an agonist of the prostaglandin (PGI2) receptor . The PGI2 receptor is a cell-surface receptor that belongs to the rhodopsin-type receptor superfamily . It plays a crucial role in mediating the effects of prostacyclin, a powerful cardioprotective hormone .

Mode of Action

This compound interacts with its primary target, the PGI2 receptor, and potently inhibits platelet aggregation . This interaction leads to significant changes in the cellular environment, including vasodilation . Additionally, this compound can induce CPT-1 mRNA expression through PPARδ, independent of the IP receptor signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It is a PGI2 analogue and activates the IP receptor signaling pathway via PKA . This effect can be inhibited by H-89, a PKA inhibitor . Furthermore, this compound increases PPRE promoter activity via PPARδ, independent of the IP receptor signaling pathway . These pathways play a crucial role in regulating various physiological processes, including vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

It is known that this compound is a stable analogue of prostacyclin . This stability likely contributes to its bioavailability and efficacy. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The action of this compound at the molecular and cellular levels results in potent vasodilation and inhibition of platelet aggregation . These effects are primarily mediated through its interaction with the PGI2 receptor . Additionally, this compound can induce CPT-1 mRNA expression, which may have further downstream effects .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Carbacyclin were not found in the search results, the development of carbohydrate-containing therapeutics, which includes this compound, is a field of ongoing research . The potential development directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Biochemische Analyse

Biochemical Properties

Carbacyclin acts as an agonist of the prostacyclin (PGI2) receptor . It inhibits platelet aggregation induced by ADP or collagen in vitro . This compound is a PGI2 analogue that activates CPT-1 mRNA expression through PPARδ, independent of the IP receptor signaling pathway .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It acts as a potent vasodilator and inhibitor of platelet aggregation . It also inhibits tumor cell-platelet interactions .

Molecular Mechanism

This compound’s mechanism of action is primarily through its interaction with the prostacyclin (PGI2) receptor . It inhibits platelet aggregation induced by ADP or collagen in vitro . This compound activates CPT-1 mRNA expression through PPARδ, independent of the IP receptor signaling pathway .

Metabolic Pathways

This compound is biosynthesized from arachidonic acid via cyclooxygenase enzymes including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (prostaglandin G/H synthase 2, COX-2) .

Eigenschaften

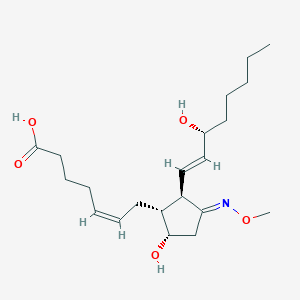

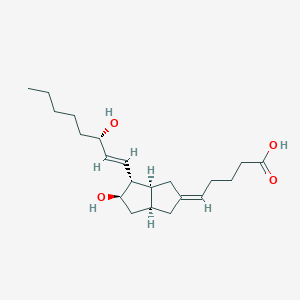

IUPAC Name |

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRIPGNUQRGPI-WLPVIMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69552-46-1 | |

| Record name | Carbacyclin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

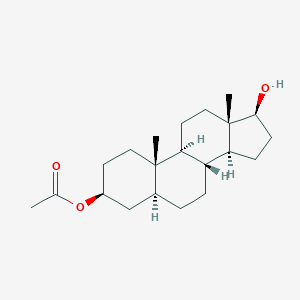

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

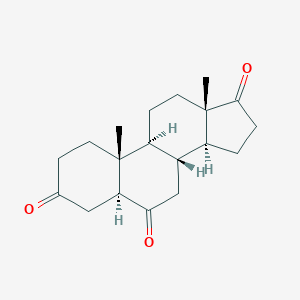

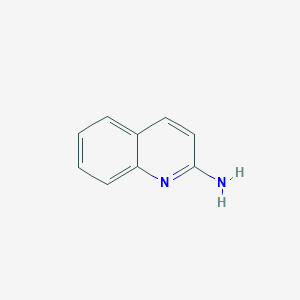

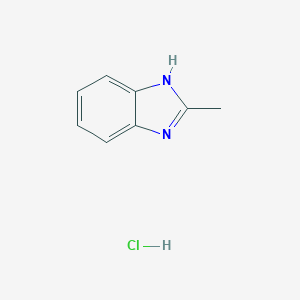

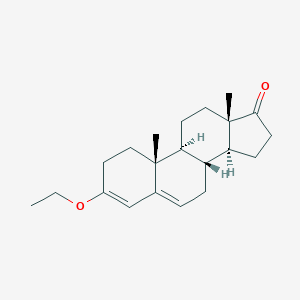

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)

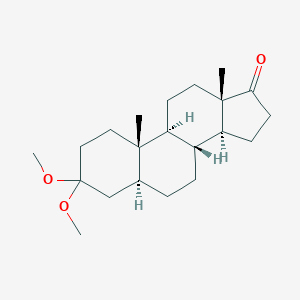

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)